molecular formula C8H6BF3O3 B1596740 4-(Trifluorovinyloxyphenyl)boronic acid CAS No. 213701-14-5

4-(Trifluorovinyloxyphenyl)boronic acid

Cat. No.: B1596740
CAS No.: 213701-14-5
M. Wt: 217.94 g/mol
InChI Key: MLZDWIPSGNEJKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid typically involves the reaction of 4-bromo-1-(1,2,2-trifluoroethenoxy)benzene with a boronic acid derivative under specific conditions. One common method includes the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Mechanism of Action

The mechanism by which [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid exerts its effects primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the transmetalation process, where the boronic acid transfers its organic group to the palladium, forming a new carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar compounds to [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid include other boronic acids used in Suzuki-Miyaura coupling reactions, such as:

  • Phenylboronic acid
  • 4-methoxyphenylboronic acid
  • 4-fluorophenylboronic acid

What sets [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid apart is its trifluoroethenoxy group, which imparts unique electronic properties and reactivity, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZDWIPSGNEJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(=C(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375360
Record name 4-(Trifluorovinyloxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213701-14-5
Record name 4-(Trifluorovinyloxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213701-14-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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